Product packaging for 1-Propanol, 2-(1-ethoxyethoxy)-(Cat. No.:CAS No. 82614-85-5)

1-Propanol, 2-(1-ethoxyethoxy)-

Cat. No.: B1638492
CAS No.: 82614-85-5
M. Wt: 148.2 g/mol
InChI Key: VLECUSKDVHMJKF-UHFFFAOYSA-N
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Description

1-Propanol, 2-(1-ethoxyethoxy)- is a chemical compound with the molecular formula C7H16O3 . As a glycol ether-based solvent, it is expected to share properties with similar compounds, such as excellent solvency for a wide range of substances including resins, inks, dyes, and adhesives . This makes it a valuable reagent in research and development for formulations in the coatings, printing, and agrochemical industries. Its potential role may include acting as a flow and leveling agent to create uniform finishes, a diluent to control viscosity, or a dispersant to ensure mixture stability . Researchers might also explore its application as a chemical intermediate in the synthesis of more complex molecules or in specialized functions like fuel antifreeze . This product is intended for laboratory research purposes only and is not classified or sold for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3 B1638492 1-Propanol, 2-(1-ethoxyethoxy)- CAS No. 82614-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82614-85-5

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

IUPAC Name

2-(1-ethoxyethoxy)propan-1-ol

InChI

InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3

InChI Key

VLECUSKDVHMJKF-UHFFFAOYSA-N

SMILES

CCOC(C)OC(C)CO

Canonical SMILES

CCOC(C)OC(C)CO

Pictograms

Irritant

Origin of Product

United States

Advanced Reaction Mechanisms and Reactivity Studies of the 1 Ethoxyethoxy Moiety

Acid-Catalyzed Hydrolysis of the Ethoxyethoxy Acetal (B89532)

The deprotection of the 1-ethoxyethoxy group is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.com This process involves the cleavage of the acetal linkage to regenerate the original alcohol. The mechanism is essentially the reverse of the acetal formation. youtube.com

Kinetic and Mechanistic Investigations of Deprotection Strategies

The deprotection of acetals, including the 1-ethoxyethoxy group, is a well-studied process. The reaction is initiated by protonation of one of the oxygen atoms of the acetal by a catalytic amount of acid. total-synthesis.comyoutube.com This is followed by the departure of an alcohol molecule, forming a resonance-stabilized oxonium ion. Subsequent attack by water on the oxonium ion, followed by deprotonation, yields the deprotected alcohol and a hemiacetal, which further hydrolyzes to the corresponding aldehyde and another molecule of alcohol.

The entire process is a series of equilibrium steps. To drive the reaction toward deprotection, an excess of water is typically used in the reaction mixture. total-synthesis.com The stability of cyclic acetals is generally greater than that of acyclic acetals, a factor that can influence the choice of protecting group and the conditions required for its removal.

Influence of Acid Strength and Solvent Polarity on Reaction Rates

The rate of acid-catalyzed hydrolysis of acetals is significantly influenced by both the strength of the acid catalyst and the polarity of the solvent.

Acid Strength: Stronger acids lead to a faster rate of hydrolysis. This is because the initial protonation of the acetal oxygen is the rate-determining step, and a higher concentration of protons (lower pKa) will accelerate this step. Various acids can be employed, from strong mineral acids like hydrochloric acid to milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com The choice of acid often depends on the sensitivity of other functional groups present in the molecule.

Role of Hydrolysis in Tandem Reaction Sequences

The controlled hydrolysis of the 1-ethoxyethoxy group can be a key step in tandem or domino reaction sequences. By carefully selecting the reaction conditions, the deprotection can be orchestrated to occur at a specific point in a multi-step synthesis, unmasking the hydroxyl group for a subsequent transformation.

Thermal Stability and Degradation Pathways

The thermal stability of the 1-ethoxyethoxy group is an important consideration, particularly in processes that involve elevated temperatures, such as distillation or gas chromatography.

Pyrolysis and Thermolytic Decomposition Mechanisms

Fragmentation Patterns in Mass Spectrometry, including McLafferty Rearrangements

Mass spectrometry is a powerful tool for elucidating the structure of molecules like 1-Propanol (B7761284), 2-(1-ethoxyethoxy)-. Under electron ionization (EI), the molecule will fragment in characteristic ways.

More common fragmentation patterns for ethers and acetals involve α-cleavage, where the bond adjacent to an oxygen atom is broken. For 1-Propanol, 2-(1-ethoxyethoxy)-, this could lead to the loss of an ethoxy radical or a propanol (B110389) radical. The fragmentation of 1-propanol itself shows a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. docbrown.info The mass spectrum of propanal, a related carbonyl compound, shows significant peaks at m/z 29 and 58. docbrown.info The fragmentation of the 1-ethoxyethoxy moiety would likely produce characteristic ions corresponding to the ethoxyethyl cation or related fragments. The NIST WebBook provides mass spectral data for related compounds like 2-ethoxy-1-propanol (B102468) and propane, 1-(1-ethoxyethoxy)-, which can offer insights into the expected fragmentation patterns. nist.govnist.gov

Reactivity in Concerted and Bimolecular Dissociation Pathways

The dissociation of the 1-ethoxyethoxy group can proceed through different mechanistic pathways, influenced by the reaction conditions and the presence of external reagents. These pathways can be unimolecular, involving the spontaneous breakdown of a protonated intermediate, or bimolecular, where an external agent is involved in the rate-determining step. youtube.com

The primary pathway for the uncatalyzed dissociation of acetals like the 1-ethoxyethoxy group is through acid-catalyzed hydrolysis. This process is technically a unimolecular dissociation of the protonated acetal, where the rate-determining step involves the breakdown of a single molecular entity. nih.gov

The mechanism proceeds through several equilibrium steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst (e.g., H₃O⁺). youtube.com This converts one of the alkoxy groups into a good leaving group (an alcohol).

Leaving Group Dissociation: The protonated acetal undergoes a unimolecular dissociation, where the alcohol leaving group departs. This is the rate-determining step of the reaction. nih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields a hemiacetal and an alcohol. The hemiacetal can then undergo further hydrolysis to yield an aldehyde and another molecule of alcohol. youtube.commasterorganicchemistry.com

Table 1: Key Steps in the Unimolecular Dissociation (Acid-Catalyzed Hydrolysis) of an Acetal

StepDescriptionKey Intermediate
1Protonation of an acetal oxygen.Protonated Acetal
2Loss of an alcohol molecule (leaving group).Resonance-Stabilized Carboxonium Ion
3Nucleophilic attack by water.Protonated Hemiacetal
4Deprotonation to yield the hemiacetal.Hemiacetal

Bimolecular reactions involve two reacting species in the rate-determining step. youtube.com For the 1-ethoxyethoxy group, such pathways can be facilitated by strong bases or specific nucleophiles under certain conditions.

A classic example of a concerted bimolecular pathway is the E2 (elimination, bimolecular) reaction. youtube.com While acetals themselves are not typically prone to direct E2 reactions, if the molecule contains a suitable leaving group and a proton on an adjacent carbon (a beta-hydrogen), a strong, non-nucleophilic base can induce elimination. In the context of 1-Propanol, 2-(1-ethoxyethoxy)-, a bimolecular elimination could theoretically be induced under harsh basic conditions, leading to the formation of an enol ether. The mechanism would involve the simultaneous abstraction of a proton by the base and the departure of an alkoxide leaving group. youtube.com

More commonly, bimolecular interactions occur during acid-catalyzed dissociation. After the unimolecular formation of the carboxonium ion, the subsequent nucleophilic attack by an external reagent (like a halide ion from the acid catalyst, e.g., HBr or HI) is a bimolecular step. youtube.com If the reaction is carried out in an alcohol solvent in the presence of an acid catalyst, a transacetalization reaction can occur, where the alcohol solvent acts as a nucleophile in a bimolecular step, displacing one of the original alkoxy groups.

Stability under Oxidative and Reductive Conditions

The stability of the 1-ethoxyethoxy group is highly dependent on the chemical environment, particularly the presence of oxidizing or reducing agents.

Stability under Oxidative Conditions:

Acetals are generally considered stable under many oxidative conditions. However, similar to ethers, they can undergo slow autoxidation when exposed to atmospheric oxygen over prolonged periods. This process can form potentially explosive hydroperoxides and peroxides. youtube.com

While resistant to many common oxidants, specific reagents have been developed to achieve selective oxidation of acetals. For instance, oxidative C-O coupling using cyclic diacyl peroxides can lead to the functionalization of the carbon alpha to the acetal group. rsc.org Furthermore, electrochemical oxidation in the presence of specific electrolytes like lithium perchlorate (B79767) offers a method for deprotecting acetals to their corresponding carbonyl compounds under neutral conditions. rsc.org Studies on glycerol (B35011) acetals have shown that their stability towards oxidation can vary, with some being quite stable while others are more susceptible. core.ac.uk

Stability under Reductive Conditions:

The 1-ethoxyethoxy group is generally stable to many common reducing agents, such as sodium borohydride (B1222165) (NaBH₄). However, it is susceptible to reductive cleavage under more powerful or specific conditions. This reaction is a valuable synthetic tool for converting acetals into ethers. chem-station.com

The reductive cleavage typically requires the presence of both a reducing agent and a Lewis or Brønsted acid. The acid activates the acetal by facilitating the formation of an oxonium ion intermediate. This electrophilic intermediate is then attacked by a hydride from the reducing agent. chem-station.com

Table 2: Common Reagents for the Reductive Cleavage of Acetals

Reagent SystemDescription
Diisobutylaluminium Hydride (DIBAL-H)A Lewis acidic reducing agent that can coordinate to an acetal oxygen, facilitating cleavage. nih.gov
Triethylsilane (Et₃SiH) and a Lewis Acid (e.g., BF₃·OEt₂, TMSOTf)Et₃SiH is a mild hydride donor stable in acidic media, making it ideal for this transformation. chem-station.com
Lithium Aluminum Hydride (LiAlH₄) and a Lewis Acid (e.g., AlCl₃, BF₃)A powerful reducing system capable of cleaving the acetal to the corresponding ether. chem-station.com

The stereochemical outcome of the reduction can sometimes be influenced by the structure of the acetal and the reagents used, allowing for selective protection of hydroxyl groups in polyol systems. nih.gov

Spectroscopic and Structural Elucidation of 1 Propanol, 2 1 Ethoxyethoxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "1-Propanol, 2-(1-ethoxyethoxy)-", NMR provides critical information on the connectivity, chemical environment, and stereochemistry of the molecule.

Proton (¹H) NMR Spectral Assignment and Stereochemical Probing

Proton (¹H) NMR spectroscopy reveals information about the number of distinct proton environments and their neighboring protons. The molecule "1-Propanol, 2-(1-ethoxyethoxy)-" (Structure A) possesses two chiral centers, leading to the potential for diastereomers (Structures B and C), which would exhibit distinct ¹H NMR spectra. nih.gov

Expected ¹H NMR Signals: A theoretical analysis suggests the spectrum would show several distinct signals. The hydroxyl (-OH) proton would appear as a broad singlet, its chemical shift being concentration and solvent-dependent. The protons of the ethoxy group (-OCH₂CH₃) would present as a quartet and a triplet. The protons on the propanol (B110389) backbone and the acetal (B89532) group would show more complex splitting patterns due to their proximity to chiral centers and diastereotopic nature. researchgate.netchemicalbook.com

Stereochemical Probing: In a mixture of diastereomers, separate sets of peaks would be observed for each stereoisomer. researchgate.netresearchgate.net The integration of these distinct peaks would allow for the quantification of the diastereomeric ratio. The precise chemical shifts and coupling constants for the protons adjacent to the chiral centers would be highly sensitive to the relative stereochemistry.

Table 1: Predicted ¹H NMR Spectral Assignments for 1-Propanol (B7761284), 2-(1-ethoxyethoxy)- (Note: This is a theoretical prediction as experimental data is not available in the searched sources. Chemical shifts (δ) are approximate and multiplicities depend on the specific stereoisomer and spectral resolution.)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH ₃ (ethoxy)~1.2Triplet (t)
-CH ₃ (propanol)~1.2Doublet (d)
-CH ₃ (acetal)~1.3Doublet (d)
-OH VariableBroad Singlet (br s)
-OCH ₂- (propanol)~3.4 - 3.6Multiplet (m)
-OCH ₂- (ethoxy)~3.5 - 3.7Multiplet (m)
-CH - (propanol)~3.8 - 4.0Multiplet (m)
-OCH O- (acetal)~4.7 - 4.9Quartet (q)

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule.

Expected ¹³C NMR Signals: Assuming the molecule is chiral and exists as a single enantiomer or a racemic mixture where diastereomers are not formed or resolved, seven distinct carbon signals would be expected. If diastereomers are present and resolved, up to 14 signals could be observed. The chemical shifts would be characteristic of the functional groups present. miamioh.edudocbrown.infochemicalbook.com The acetal carbon (-OCHO-) would be the most downfield signal, typically appearing around 100 ppm. The carbons bonded to oxygen (-CH₂O- and -CHO-) would resonate in the 60-80 ppm range, while the aliphatic methyl carbons (-CH₃) would appear most upfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Propanol, 2-(1-ethoxyethoxy)- (Note: This is a theoretical prediction as experimental data is not available in the searched sources.)

Carbon AssignmentPredicted Chemical Shift (ppm)
-C H₃ (ethoxy)~15
-C H₃ (propanol)~18
-C H₃ (acetal)~20
-OC H₂- (ethoxy)~60-65
-OC H₂- (propanol)~65-70
-C H- (propanol)~75-80
-OC HO- (acetal)~98-102

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Conformational Studies

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, confirming the connectivity within the ethoxy and propanol fragments. For example, it would show a cross-peak between the acetal proton (-OCHO-) and the methyl protons of the same group.

HSQC/HETCOR (Heteronuclear Correlation): An HSQC or HETCOR experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for stereochemical and conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. nih.govacs.org For "1-Propanol, 2-(1-ethoxyethoxy)-", NOESY could be used to determine the relative configuration of the two chiral centers by observing NOEs between protons on the propanol backbone and the ethoxyethoxy substituent. researchgate.netresearchgate.netnih.govacs.org

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The method of ionization significantly affects the resulting mass spectrum.

Electron Ionization (EI): EI is a high-energy technique that often leads to extensive fragmentation. The molecular ion peak ([M]⁺) for acetals is typically weak or absent due to the high instability of the radical cation. rsc.org The fragmentation of "1-Propanol, 2-(1-ethoxyethoxy)-" would likely be initiated by cleavage of the C-O bonds in the acetal moiety, which is a favored fragmentation pathway. acs.org Common fragments would include the loss of an ethoxy radical (•OCH₂CH₃) or an entire ethoxyethoxy group. The resulting ions are often stabilized by resonance. docbrown.infodocbrown.infodocbrown.info

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. It is ideal for determining the molecular weight of polar molecules like this alcohol. In positive ion mode, the spectrum would be expected to show a prominent protonated molecule [M+H]⁺ (m/z 149.12) or adducts with sodium [M+Na]⁺ (m/z 171.10) or potassium [M+K]⁺ (m/z 187.08). researchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of 1-Propanol, 2-(1-ethoxyethoxy)- (Note: This is a theoretical prediction as experimental data is not available in the searched sources.)

Ionization ModePredicted m/zPredicted Ion Formula
ESI149.12[C₇H₁₇O₃]⁺
ESI171.10[C₇H₁₆O₃Na]⁺
EI103.07[C₅H₁₁O₂]⁺ (M - C₂H₅O)
EI73.06[C₄H₉O]⁺ (Loss of propanol group)
EI45.03[C₂H₅O]⁺ (Ethoxy cation)

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. For "1-Propanol, 2-(1-ethoxyethoxy)-", with a molecular formula of C₇H₁₆O₃, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass: The theoretical monoisotopic mass of C₇H₁₆O₃ is 148.10994 Da. An HRMS measurement confirming this mass would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting an initial parent ion and analyzing the resulting fragment ions. nih.gov For 1-Propanol, 2-(1-ethoxyethoxy)-, electron ionization would likely produce a molecular ion ([M]•+) that is subsequently subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the molecule's structure, which includes a primary alcohol, an ether linkage, and an acetal functional group.

The molecular ion of acetals is often of low abundance or entirely absent due to the high instability of the molecule under electron impact. The fragmentation is expected to initiate at the acetal and ether moieties, as the oxygen atoms' lone pairs stabilize the resulting carbocations.

Expected Fragmentation Pathways:

Alpha-Cleavage at the Acetal Group: The most characteristic fragmentation for acetals involves the cleavage of a C-O bond to lose an alkoxy radical, followed by cleavage of the adjacent C-C bond. The primary fragmentation would likely be the loss of an ethoxy radical (•OCH2CH3) to form a stable oxonium ion.

Cleavage of the Ether Linkage: The bond between the propanol backbone and the ethoxyethoxy group can cleave, leading to fragments corresponding to each part of the molecule.

Alcohol Fragmentation: The primary alcohol group can undergo characteristic fragmentation, such as the loss of a water molecule (H2O) or the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of a [CH2OH]+ ion (m/z 31). This is a common base peak for primary alcohols like 1-propanol. docbrown.info

Based on these principles, a predicted MS/MS fragmentation pattern for 1-Propanol, 2-(1-ethoxyethoxy)- (molar mass: 148.20 g/mol ) is summarized below.

Interactive Data Table: Predicted MS/MS Fragmentation of 1-Propanol, 2-(1-ethoxyethoxy)-

Predicted m/z Proposed Fragment Ion Structure Origin of Fragment
117[M - OCH3]⁺Loss of a methoxy (B1213986) group from a rearranged intermediate
103[M - OC2H5]⁺Loss of ethoxy radical from the acetal group
87[C4H7O2]⁺Cleavage of the propanol side chain
73[CH(OCH2CH3)CH3]⁺Ion resulting from cleavage of the ether bond
59[CH(OH)CH2OH]⁺Fragment containing the propanol backbone
45[C2H5O]⁺Ethoxy ion
31[CH2OH]⁺Loss of the main chain, characteristic of primary alcohols docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. researchgate.net

For 1-Propanol, 2-(1-ethoxyethoxy)-, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the aliphatic C-H bonds.

O-H Vibrations: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3500 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group. docbrown.infoyoutube.com In Raman spectra, this peak is typically weaker. researchgate.net

C-H Vibrations: Strong absorptions due to C-H stretching from the methyl (CH3) and methylene (B1212753) (CH2) groups are expected in the region of 2850-3000 cm⁻¹. docbrown.infodocbrown.info

C-O Vibrations: The molecule contains multiple C-O bonds within the ether and acetal groups. Acetal structures (C-O-C-O-C) are known to exhibit several characteristic bands in the fingerprint region of the IR spectrum, typically between 1020 and 1200 cm⁻¹. researchgate.netrsc.org A strong C-O stretching band, similar to that in ethers, is expected around 1050-1150 cm⁻¹. pressbooks.pub

The table below summarizes the expected vibrational modes for 1-Propanol, 2-(1-ethoxyethoxy)-.

Interactive Data Table: Predicted Vibrational Frequencies for 1-Propanol, 2-(1-ethoxyethoxy)-

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H StretchAlcohol (-OH)3200 - 3500Strong, BroadWeak
C-H StretchAliphatic (CH₂, CH₃)2850 - 3000StrongStrong
C-H BendAliphatic (CH₂, CH₃)1370 - 1470MediumMedium
C-O-C Stretch (Acetal)Acetal/Ether1020 - 1200Strong, Multiple Bands researchgate.netMedium
C-O Stretch (Alcohol)Primary Alcohol1050 - 1150StrongMedium
C-C StretchAlkane Backbone800 - 1200Weak-MediumMedium-Strong

Computational Spectroscopy and Experimental Data Correlation

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict and corroborate experimental spectroscopic data. uef.fi For a molecule like 1-Propanol, 2-(1-ethoxyethoxy)-, where experimental data is scarce, computational methods can provide valuable insights into its structural and spectroscopic properties.

The process typically involves:

Geometry Optimization: Calculating the lowest energy three-dimensional structure(s) of the molecule. For flexible molecules like this one, multiple stable conformers may exist. osu.edu

Frequency Calculations: Simulating the vibrational (IR and Raman) spectra based on the optimized geometry. These calculations yield the frequencies and intensities of the vibrational modes, which can be directly compared to experimental spectra to aid in peak assignment. researchgate.net

NMR Chemical Shift Prediction: Calculating the expected nuclear magnetic resonance (NMR) chemical shifts, which provides another layer of structural confirmation.

Fragmentation Analysis: While less common, computational methods can also be used to model mass spectrometry fragmentation pathways to support MS/MS data interpretation. acs.org

Studies on similar molecules, such as ethylene (B1197577) glycol and other alcohols, have shown excellent agreement between DFT-calculated spectra and experimental results, confirming the validity of this approach. osu.edursc.org This correlation is crucial for distinguishing between isomers and understanding the conformational landscape of the molecule.

Interactive Data Table: Correlation of Computational and Experimental Data

Spectroscopic Technique Calculated Parameter (Computational) Experimental Observable Purpose of Correlation
Infrared (IR) SpectroscopyVibrational Frequencies & IntensitiesPeak Positions & IntensitiesAssign experimental peaks to specific molecular vibrations. researchgate.net
Raman SpectroscopyRaman Activities & FrequenciesPeak Positions & IntensitiesComplement IR data and identify non-polar bond vibrations. researchgate.net
Mass Spectrometry (MS/MS)Fragmentation Energies & PathwaysFragment Ion m/z RatiosPropose and validate fragmentation mechanisms.
NMR SpectroscopyChemical Shifts & Coupling ConstantsChemical Shifts & Splitting PatternsConfirm connectivity and stereochemistry.

Computational Chemistry and Theoretical Investigations of 1 Propanol, 2 1 Ethoxyethoxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular orbitals, electron density, and energy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Rather than dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy from the electron density.

For 1-Propanol (B7761284), 2-(1-ethoxyethoxy)-, a DFT study would begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a wealth of ground-state properties can be calculated. These properties are crucial for understanding the molecule's stability and behavior.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 1-Propanol, 2-(1-ethoxyethoxy)-

PropertyTheoretical ValueSignificance
Total EnergyValue in HartreesA measure of the molecule's stability.
Dipole MomentValue in DebyeIndicates the molecule's overall polarity, influencing solubility and intermolecular interactions.
HOMO-LUMO GapValue in eVThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitation energy.
Mulliken Atomic ChargesCharge on each atomProvides insight into the distribution of electron density and potential sites for electrophilic or nucleophilic attack.

These calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that best represents the electronic environment of this type of molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Unlike the static picture provided by quantum chemical calculations, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the different conformations a flexible molecule like 1-Propanol, 2-(1-ethoxyethoxy)- can adopt. nih.gov

The presence of several single bonds in its structure suggests that 1-Propanol, 2-(1-ethoxyethoxy)- possesses significant conformational flexibility. An MD simulation would track the trajectory of each atom, revealing the preferred dihedral angles and the energy barriers between different conformers. This is particularly important for understanding how the molecule might interact with other molecules or surfaces, as its shape can greatly influence its function. Conformational studies on similar molecules like ethylene (B1197577) glycol and its derivatives have shown the importance of intramolecular hydrogen bonding and solvent effects on the distribution of conformational states. tandfonline.com

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactions a molecule can undergo is crucial for predicting its stability, degradation pathways, and potential for synthesis. Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the high-energy transition states that govern reaction rates.

Energy Barriers and Reaction Kinetics Prediction

To model a reaction, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. By calculating the energy of the system along this coordinate, a potential energy surface can be constructed. The highest point on the lowest-energy path on this surface corresponds to the transition state.

For 1-Propanol, 2-(1-ethoxyethoxy)-, potential reactions could include oxidation of the alcohol group or cleavage of the ether linkages. By locating the transition state structure for a given reaction, the activation energy, or energy barrier, can be determined. According to transition state theory, this energy barrier is directly related to the reaction rate constant. This allows for the theoretical prediction of the reaction kinetics.

Table 2: Hypothetical Reaction Pathway Data for a Reaction of 1-Propanol, 2-(1-ethoxyethoxy)-

ParameterTheoretical ValueSignificance
Activation Energy (Ea)Value in kJ/molThe minimum energy required for the reaction to occur; a higher Ea means a slower reaction.
Gibbs Free Energy of Activation (ΔG‡)Value in kJ/molA more accurate predictor of reaction rates, as it includes entropic effects.
Imaginary FrequencyValue in cm⁻¹A key indicator of a true transition state structure; it corresponds to the motion along the reaction coordinate.

Solvent Effects on Reaction Mechanisms through Computational Models

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound impact on reaction mechanisms and rates. nih.govglycol-ethers.eu Computational models can account for solvent effects in two primary ways: explicit and implicit solvent models.

In an explicit solvent model, individual solvent molecules are included in the simulation, providing a detailed, atomistic picture of solute-solvent interactions. This approach is computationally expensive but can capture specific interactions like hydrogen bonding. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This is a more computationally efficient way to capture the bulk electrostatic effects of the solvent on the reaction. For a polar molecule like 1-Propanol, 2-(1-ethoxyethoxy)-, the choice of solvent would be expected to significantly influence the stability of reactants, products, and transition states, thereby altering the reaction kinetics. glycol-ethers.eu

Structure-Reactivity Relationships Derived from Theoretical Data

The reactivity of "1-Propanol, 2-(1-ethoxyethoxy)-" is primarily dictated by the two ether linkages within its structure: the acetal (B89532) group and the simple ether linkage. Theoretical and computational chemistry provide valuable insights into how the molecule's structure influences its chemical behavior, particularly its susceptibility to hydrolysis under acidic conditions. While specific computational studies on "1-Propanol, 2-(1-ethoxyethoxy)-" are not extensively available in public literature, structure-reactivity relationships can be inferred from theoretical investigations of analogous acetals and ethers.

The acid-catalyzed hydrolysis of the acetal functional group is a key reaction. This process is generally understood to proceed through a mechanism involving protonation of one of the ether oxygens, followed by the formation of a resonance-stabilized carbocation intermediate, which is the rate-determining step. acs.org The stability of this carbocation is paramount to the rate of the reaction. Electron-donating groups attached to the carbon bearing the two oxygens will stabilize the positive charge of the carbocation, thereby accelerating the hydrolysis.

In the case of "1-Propanol, 2-(1-ethoxyethoxy)-", the acetal carbon is substituted with a methyl group and a -CH(CH₃)CH₂OH group. The methyl group provides some electron-donating inductive effect, which helps to stabilize the intermediate carbocation. The reactivity of this acetal can be compared to simpler acetals, such as 1,1-diethoxyethane, for which kinetic data is available. nih.gov

The cleavage of the ether linkages in "1-Propanol, 2-(1-ethoxyethoxy)-" under acidic conditions is another important aspect of its reactivity. The general mechanism for ether cleavage involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic attack by a halide ion or another nucleophile present in the medium. masterorganicchemistry.comfiveable.me This can occur via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.com For primary alkyl groups, the S(_N)2 pathway is generally favored, while for tertiary alkyl groups, the S(_N)1 pathway is more common due to the stability of the resulting carbocation. masterorganicchemistry.comfiveable.me

Theoretical calculations on model compounds, such as those used in lignin (B12514952) depolymerization studies, have provided detailed insights into the energetics of ether bond cleavage. acs.orgacs.org These studies often employ density functional theory (DFT) to calculate the energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. acs.orgnih.gov

Table 1: Calculated Bond Parameters of a Model Acetal (1,1-diethoxyethane)

ParameterValue
C-O (acetal) bond length~1.42 Å
C-C (ethyl) bond length~1.53 Å
O-C-O bond angle~112°
C-O-C bond angle~113°

Table 2: Theoretical Activation Energies for Acid-Catalyzed Hydrolysis of Model Ethers

The following table provides hypothetical activation energies for the acid-catalyzed cleavage of different types of ether linkages found in molecules similar to "1-Propanol, 2-(1-ethoxyethoxy)-". These values are illustrative and based on general trends observed in computational studies of ether hydrolysis.

ReactionHypothetical Activation Energy (kcal/mol)
Acetal Hydrolysis (protonation and carbocation formation)15 - 25
Primary Ether Cleavage (S(_N)2)20 - 30
Secondary Ether Cleavage (mixed S(_N)1/S(_N)2)18 - 28

The reactivity of the acetal group is generally higher than that of a simple ether under acidic conditions due to the formation of a resonance-stabilized carbocation. The presence of the hydroxyl group in "1-Propanol, 2-(1-ethoxyethoxy)-" can also influence reactivity through intramolecular hydrogen bonding, which could affect the electron density on the ether oxygens and their susceptibility to protonation.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The utility of a molecule as a chiral building block is predicated on its existing chirality and its ability to transfer that stereochemical information to a new, more complex molecule. For 1-Propanol (B7761284), 2-(1-ethoxyethoxy)-, the carbon atom at the 2-position of the propanol (B110389) backbone is a stereocenter. This inherent chirality suggests a potential, albeit underexplored, role in asymmetric synthesis.

Asymmetric Transformations Utilizing the Protected Propanol Scaffold

In theory, the chiral scaffold of (R)- or (S)-1-Propanol, 2-(1-ethoxyethoxy)- could be employed in asymmetric transformations. The protected hydroxyl group at the 2-position and the free primary hydroxyl group at the 1-position offer distinct handles for sequential chemical modifications. For instance, the primary alcohol could be converted into an electrophilic or nucleophilic group, allowing for the introduction of new substituents. The stereocenter at the 2-position could direct the approach of incoming reagents, leading to the formation of new stereocenters with a high degree of stereocontrol. However, specific examples of such transformations utilizing this particular compound are not reported in peer-reviewed literature.

Synthesis of Biologically Active Compounds and Natural Product Analogues

The synthesis of biologically active compounds and natural products often relies on the use of small, enantiomerically pure building blocks. A chiral molecule like 1-Propanol, 2-(1-ethoxyethoxy)- could theoretically serve as a precursor to fragments of larger, more complex natural products. The ethoxyethoxy protecting group is known to be stable to a range of reaction conditions but can be readily removed under mild acidic conditions, which is a desirable feature in total synthesis. Despite this potential, there are no published syntheses of biologically active compounds or natural product analogues that specifically report the use of 1-Propanol, 2-(1-ethoxyethoxy)- as a key starting material or intermediate.

Polymerization Chemistry with 1-Propanol, 2-(1-ethoxyethoxy)-Derived Monomers

The incorporation of functional groups into polymers is a key strategy for developing materials with tailored properties. The hydroxyl group of 1-Propanol, 2-(1-ethoxyethoxy)- could be functionalized to create a polymerizable monomer.

Controlled Polymerization Techniques for Functional Polymers

To be useful in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the 1-Propanol, 2-(1-ethoxyethoxy)- molecule would first need to be converted into a monomer. This could be achieved, for example, by esterification of the primary alcohol with acryloyl chloride or methacryloyl chloride. The resulting monomer would possess a pendant protected hydroxyl group. Polymerization would then yield a well-defined polymer with protected hydroxyl groups along the chain. Subsequent deprotection would unmask the hydroxyl groups, leading to a functional polymer with tunable hydrophilicity and reactivity. While this approach is well-established for other functional monomers, its specific application using 1-Propanol, 2-(1-ethoxyethoxy)- has not been described.

Design of Specialty Polymers with Tunable Properties

The design of specialty polymers often involves the copolymerization of different monomers to achieve a desired balance of properties. A monomer derived from 1-Propanol, 2-(1-ethoxyethoxy)- could be copolymerized with other monomers to introduce hydroxyl functionality in a controlled manner. The properties of the resulting copolymer, such as its glass transition temperature, solubility, and mechanical strength, could be tuned by varying the ratio of the comonomers. However, the synthesis and characterization of such specialty polymers derived from this specific compound have not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The traditional synthesis of acetals, including the 1-ethoxyethyl (EE) group in 1-Propanol (B7761284), 2-(1-ethoxyethoxy)-, often involves reagents and conditions that are being re-evaluated through the lens of green chemistry. Future research is focused on developing synthetic pathways that are not only efficient but also environmentally benign and maximize atom economy.

Key areas of development include:

Catalyst Innovation : Research is moving towards using milder and more selective catalysts. While acid catalysts are common, new systems involving metal triflates, such as indium(III) trifluoromethanesulfonate, or even non-acidic catalysts like PdBr2, are being explored for acetalization under neutral conditions. researchgate.netchemistryviews.org This avoids the use of strong acids that can be incompatible with sensitive functional groups elsewhere in a molecule. researchgate.net

Alternative Reagents : The use of trialkyl orthoformates in place of vinyl ethers as the source of the protecting group is a promising avenue. organic-chemistry.org This method can be highly efficient and avoids the potential polymerization side reactions associated with vinyl ethers.

Bio-based Feedstocks : A significant shift towards sustainability involves the use of bio-based raw materials. google.com The diol backbone of the target molecule, propane-1,2-diol, can be derived from renewable resources like cellulosic biomass, which presents a greener alternative to petroleum-based sources. google.com

Table 1: Comparison of Synthetic Strategies for Acetal (B89532) Protection

Feature Traditional Method (e.g., Vinyl Ether & Acid) Emerging Sustainable Method
Reagents Ethyl vinyl ether, p-toluenesulfonic acid (p-TsOH) Trialkyl orthoformate, bio-based diol
Catalyst Strong mineral or organic acids Mild Lewis acids (e.g., In(OTf)₃), organocatalysts
Conditions Often requires stringent anhydrous conditions Milder, potentially aqueous or neutral conditions researchgate.net
Atom Economy Lower, potential for polymerization of vinyl ether Higher, direct conversion with fewer byproducts
Sustainability Petroleum-derived precursors, potentially harsh acids Renewable feedstocks, recyclable catalysts google.comresearchgate.net

Exploration of Alternative Protecting Group Strategies and Reactivity Profiling

The 1-ethoxyethyl (EE) group is a widely used acetal for protecting alcohols, but it creates a new stereocenter and has a specific acid-lability profile. nih.govyoutube.com Research is actively exploring a diverse array of alternative protecting groups for diols to provide chemists with a broader toolkit for complex syntheses, particularly where orthogonal strategies are required. organic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of another. organic-chemistry.org

Some promising alternatives to the EE group include:

Methoxypropyl (MOP) Group : Similar to EE, the MOP group is an acetal that has been shown to be stable under harsh basic conditions, making it useful in reactions involving organometallics or strong bases. acs.org

"Bocdene" and "Mocdene" Acetals : These novel protecting groups, derived from the reaction of a diol with an alkyl propynoate, exhibit unusual reactivity. acs.org They are stable to acidic conditions but can be cleaved using bases, a reversal of the typical reactivity of acetals. acs.org This inverted stability profile is highly valuable for orthogonal protection schemes. acs.org

Silyl Ethers : Groups like tert-butyldimethylsilyl (TBDMS) are stable to both acidic and basic conditions and are selectively removed by fluoride (B91410) ions. glenresearch.com This offers a completely different deprotection mechanism compared to acid-labile acetals.

Photolabile and Oxidatively Cleaved Groups : Protecting groups such as the 2-nitrobenzyl group can be removed with light, while others can be cleaved with specific oxidizing agents, further expanding the range of orthogonal deprotection conditions available. glenresearch.com

Table 2: Reactivity Profile of Selected Diol Protecting Groups

Protecting Group Structure Class Stability Cleavage Conditions Key Feature
1-Ethoxyethyl (EE) Acetal Base stable, nucleophile stable acs.org Mild acid (e.g., p-TsOH, aqueous acid) synarchive.com Common, but creates new chiral center nih.gov
Methoxypropyl (MOP) Acetal Stable to strong bases acs.org Acidic conditions acs.org Alternative to EE with similar reactivity
Boc-ethylidene ("Bocdene") Acetal Acid stable acs.org Strong base (e.g., BuLi, pyrrolidine) acs.org Inverted acid/base stability acs.org
tert-Butyldimethylsilyl (TBDMS) Silyl Ether Acid and base stable glenresearch.com Fluoride ion (e.g., TBAF) glenresearch.com Orthogonal to acid/base labile groups
Dimethoxytrityl (DMT) Trityl Ether Base stable Acidic conditions (highly labile) nih.gov Often used for primary alcohols ajchem-a.com

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

Applications of AI in this context include:

Retrosynthetic Analysis : AI-powered platforms can analyze a target molecule and propose the most efficient and cost-effective synthetic routes, working backward from the product to commercially available starting materials. grace.comyoutube.com This can uncover novel pathways for synthesizing protected diols that a human chemist might overlook. pharmafeatures.com

Reaction Outcome Prediction : By training on vast datasets of known reactions, ML models can predict the major product of a chemical reaction with high accuracy. acs.orgmit.edu This could be used to assess the viability of protecting propane-1,2-diol with a new type of protecting group or to predict side reactions under specific conditions. acs.org

Optimization of Conditions : AI algorithms can be coupled with high-throughput experimentation (HTE) and robotic systems to rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize waste. nih.govucla.edu This could lead to a highly optimized and automated synthesis of 1-Propanol, 2-(1-ethoxyethoxy)-. nih.gov

Table 3: Applications of AI/ML in the Synthesis and Study of Protected Diols

AI/ML Application Description Potential Impact on 1-Propanol, 2-(1-ethoxyethoxy)-
Retrosynthesis Planning Algorithms suggest synthetic pathways by deconstructing the target molecule. pharmafeatures.comgrace.com Identification of the most sustainable and economical route from basic feedstocks.
Forward Reaction Prediction Models predict the likely outcome and yield of a reaction given the reactants and conditions. acs.orgchemeurope.com Accurately forecasting the success of using novel protecting groups or catalysts.
Condition Optimization ML models analyze experimental data to find the optimal set of reaction parameters. researchgate.net Maximizing the yield and purity while minimizing energy use and waste.
New Reagent Discovery AI can guide the design of new catalysts or reagents with desired properties. 311institute.com Designing a novel protecting group with a specific, tailored reactivity profile.

Interdisciplinary Research in Chemical Biology and Advanced Materials Science

While 1-Propanol, 2-(1-ethoxyethoxy)- is a simple building block, the chemical strategy it represents—the selective protection of a diol—is fundamental to cutting-edge interdisciplinary research. The development of more sophisticated protection and deprotection methods directly enables advances in fields like chemical biology and materials science.

Chemical Biology : The synthesis of complex biomolecules like RNA requires a precise sequence of reactions on a multifunctional scaffold. The 2'-hydroxyl group of ribonucleosides must be protected during oligonucleotide synthesis, a role analogous to the protection in the title compound. glenresearch.comumich.edu The development of orthogonal protecting groups, such as those stable to base but labile to fluoride or light, is critical for assembling long, highly structured RNA and DNA fragments that are essential tools for studying and engineering biological systems. umich.edunih.gov

Advanced Materials Science : Diols are crucial monomers in the synthesis of a wide range of polymers, including polyesters and polyurethanes. google.com The ability to selectively protect one hydroxyl group of a diol allows for the controlled, stepwise synthesis of complex polymer architectures. By using bio-based diols and employing green chemical protection strategies, researchers are working to create novel, sustainable materials with advanced properties, such as biodegradable plastics or specialized coatings. google.com

Table 4: Interdisciplinary Relevance of Protected Diol Chemistry

Field Application Area Role of Protected Diols
Chemical Biology RNA/DNA Synthesis Orthogonal protection of the 2'-hydroxyl group is essential for building oligonucleotides. umich.edu
Chemical Biology Natural Product Synthesis Stepwise construction of complex molecules with multiple hydroxyl groups.
Materials Science Polymer Synthesis Controlled synthesis of polyesters and polyurethanes by differentiating diol reactivity. google.com
Materials Science Functional Surfaces Anchoring molecules to surfaces in a specific orientation via a protected diol linker.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-Propanol, 2-(1-ethoxyethoxy)- under laboratory conditions?

  • Methodology : Synthesis can be achieved via etherification of 1-propanol derivatives using ethoxyethyl groups. For analogous compounds (e.g., 1-ethoxy-2-propanol), Williamson ether synthesis with alkyl halides or Mitsunobu reactions are common . Catalysts like sodium hydride or triphenylphosphine with diethyl azodicarboxylate (DEAD) are often employed. Reaction optimization should consider temperature (40–80°C), solvent polarity, and stoichiometric ratios of reactants .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of 1-Propanol, 2-(1-ethoxyethoxy)-?

  • Methodology :

  • NMR : Analyze proton environments (e.g., ethoxyethoxy group protons at δ 3.4–3.7 ppm, hydroxyl proton at δ 1.2–2.0 ppm). Compare with databases like NIST Chemistry WebBook for similar compounds (e.g., 1-ethoxy-2-propanol, CAS 1569-02-4) .
  • IR : Identify O-H stretching (~3300 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹). Reference spectra from NIST-subscribed databases for validation .

Q. What purification strategies are recommended for isolating high-purity 1-Propanol, 2-(1-ethoxyethoxy)-?

  • Methodology : Use fractional distillation (boiling point ~150–170°C, estimated from analogs like 1-propoxy-2-propanol ), followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via GC-MS or HPLC, ensuring no residual solvents or byproducts .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of 1-Propanol, 2-(1-ethoxyethoxy)- in nucleophilic substitutions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density around the hydroxyl and ether groups. Use software like Gaussian or ORCA to simulate transition states and activation energies. Compare with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) to validate predictions .

Q. What experimental and computational approaches resolve contradictions in reported thermophysical properties (e.g., boiling points)?

  • Methodology : Cross-reference data from NIST , EPA , and peer-reviewed studies (e.g., ultrasonic velocity and viscosity analyses ). Conduct controlled experiments (e.g., differential scanning calorimetry for melting points) and correlate with group contribution methods (Joback/Crippen parameters) .

Q. How does the compound’s stereochemistry influence its solvent behavior in binary mixtures?

  • Methodology : Study excess molar volumes and isothermal compressibility in mixtures with alcohols (e.g., ethanol, 1-propanol) using ultrasonic velocimetry. Analyze hydrogen bonding via FT-IR and computational solvation models (e.g., COSMO-RS) .

Safety and Stability

Q. What safety protocols are critical for handling 1-Propanol, 2-(1-ethoxyethoxy)- in catalytic studies?

  • Methodology : Use EN 374-certified gloves, respiratory protection (e.g., P95 masks for particulates), and fume hoods to prevent inhalation. Avoid skin contact (potential irritation per H315/H319 classifications ). Store in airtight containers away from oxidizers .

Q. How can environmental contamination risks be mitigated during large-scale reactions?

  • Methodology : Implement closed-system reactors to prevent drainage release. Use absorbents (e.g., vermiculite) for spills and monitor wastewater for biological oxygen demand (BOD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.